

Application Notes and Protocols for Immobilizing Biotinylated Molecules on Avidin-Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Avidin	
Cat. No.:	B1170675	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity interaction between biotin (Vitamin B7) and the protein **avidin**, or its bacterial analog strept**avidin**, is a cornerstone of modern biotechnology and drug development.[1][2] With a dissociation constant (Kd) in the range of 10^{-14} to 10^{-15} M, it is one of the strongest known non-covalent biological interactions.[3][4][5] This robust and highly specific binding is widely exploited for the stable immobilization of biotinylated molecules—such as antibodies, proteins, nucleic acids, and small molecule ligands—onto **avidin**-coated surfaces.[6] This technology is integral to a vast array of applications, including immunoassays (e.g., ELISA), surface plasmon resonance (SPR) for kinetic analysis, biosensor development, and affinity purification.[7][8]

This document provides detailed application notes and protocols for the successful immobilization of biotinylated molecules on **avidin**-functionalized surfaces, tailored for researchers, scientists, and professionals in drug development.

Choosing the Right Biotin-Binding Protein: Avidin vs. Streptavidin



While both **avidin** and strept**avidin** bind biotin with high affinity, there are key differences that influence their suitability for specific applications.[9]

- Avidin: Derived from egg whites, avidin is a glycoprotein with a high isoelectric point (pl ≈ 10.5).[10] This positive charge at neutral pH can lead to non-specific binding with negatively charged molecules or surfaces, potentially increasing background signal in sensitive assays.
 [10]
- Streptavidin: Isolated from Streptomyces avidinii, streptavidin is not glycosylated and has a near-neutral pl (≈ 5-6).[10][11] This results in significantly lower non-specific binding, making it the preferred choice for most surface-based applications where low background is critical. [9][11]
- NeutrAvidin: A deglycosylated form of avidin, NeutrAvidin offers the benefits of a neutral pl, further reducing non-specific binding.[3]

For most applications described herein, strept**avidin**-coated surfaces are recommended to minimize non-specific interactions.[11]

Quantitative Data: Biotin-Avidin/Streptavidin Interaction Parameters

The following table summarizes key quantitative parameters for the interaction between biotin and **avidin**/strept**avidin**, providing a reference for experimental design and data analysis.



Parameter	Avidin	Streptavidin	Reference(s)
Dissociation Constant (Kd)	~10 ⁻¹⁵ M	~10 ⁻¹⁴ M	[3][4][5][11]
Association Rate Constant (ka)	Diffusion-limited	$5.50 \pm 0.08 \times 10^{8}$ $M^{-1}S^{-1}$	[5][12]
Dissociation Rate Constant (kd)	~10 ⁻⁶ s ⁻¹	$8.80 \pm 0.06 \times 10^{-5} \text{ s}^{-1}$	[5]
Molecular Weight (tetramer)	~66-68 kDa	~53-60 kDa	[3][4]
Isoelectric Point (pl)	~10.5	~5-6	[10]
Biotin Binding Sites	4	4	[3][10]

Experimental Protocols

Protocol 1: General Procedure for Biotinylation of Proteins (Amine-Reactive)

This protocol describes a common method for biotinylating proteins using an NHS-ester of biotin, which reacts with primary amines (e.g., lysine residues).

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin)
- Desalting column or dialysis cassette
- Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

Procedure:

• Buffer Exchange: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris or glycine) by performing a buffer exchange into PBS using a desalting column or



dialysis. The recommended protein concentration is at least 1 mg/mL.[13]

- Biotinylation Reagent Preparation: Prepare a stock solution of the NHS-ester biotinylation reagent (e.g., 1 mM in DMSO or water, as per manufacturer's instructions).[13]
- Molar Ratio Calculation: Determine the desired molar coupling ratio (MCR) of biotin reagent to protein. A starting MCR of 3:1 to 5:1 is often recommended.[13] Calculate the volume of biotin reagent stock solution needed to achieve this ratio.
- Biotinylation Reaction: Add the calculated volume of the biotinylation reagent to the protein solution. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
- Removal of Excess Biotin: Remove unreacted biotinylation reagent using a desalting column or dialysis against PBS.
- Quantification of Biotinylation (Optional): The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[14]
- Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Immobilization of Biotinylated Molecules on Streptavidin-Coated Surfaces for SPR Analysis

This protocol outlines the steps for immobilizing a biotinylated ligand onto a strept**avidin**-coated sensor chip for Surface Plasmon Resonance (SPR) analysis.

Materials:

- Streptavidin-coated SPR sensor chip
- Biotinylated ligand (e.g., protein, antibody) in a suitable running buffer (e.g., HBS-EP+)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (if required, e.g., glycine-HCl, pH 1.5)



Procedure:

- System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.
- Surface Activation (if necessary): For some sensor chip types, a pre-conditioning or activation step may be required as per the manufacturer's instructions.
- Ligand Immobilization: Inject the biotinylated ligand over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 μL/min). Monitor the response units (RU) to achieve the desired immobilization level. A low coupling density is often recommended for kinetic analysis.
- Washing: Wash the sensor surface with running buffer to remove any non-specifically bound ligand until a stable baseline is achieved.
- Analyte Binding: Inject the analyte (the molecule that will bind to the immobilized ligand) at various concentrations over the sensor surface to measure association.
- Dissociation: Flow running buffer over the surface to measure the dissociation of the analyte from the immobilized ligand.
- Regeneration (Optional): If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

Protocol 3: Direct ELISA with Streptavidin-Biotin Detection

This protocol describes a direct ELISA format where a biotinylated primary antibody is used for detection, with signal amplification via streptavidin-HRP.[7]

Materials:

- Antigen
- Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)



- 96-well microtiter plate
- Blocking Buffer (e.g., 1% BSA in PBS)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Biotinylated primary antibody
- Streptavidin-HRP conjugate
- TMB substrate
- Stop Solution (e.g., 2 M H₂SO₄)

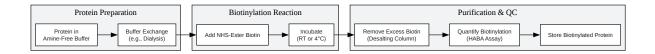
Procedure:

- Antigen Coating: Coat the wells of a 96-well plate with 100 μL of antigen solution in coating buffer. Incubate overnight at 4°C.
- · Washing: Wash the plate three times with wash buffer.
- Blocking: Add 200 μL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
- Washing: Wash the plate three times with wash buffer.
- Primary Antibody Incubation: Add 100 μ L of diluted biotinylated primary antibody to each well. Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Streptavidin-HRP Incubation: Add 100 μ L of diluted streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Development: Add 100 μ L of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).



- Stopping the Reaction: Add 50 μL of stop solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

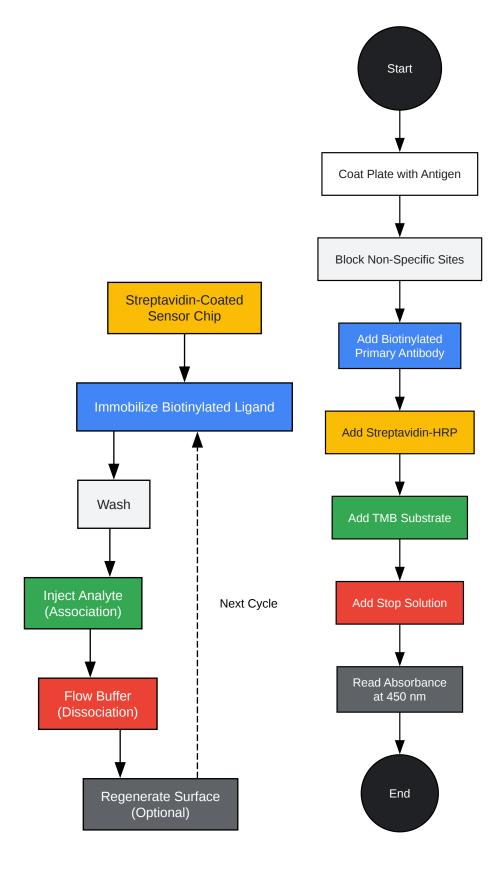
Visualizations



Click to download full resolution via product page

Caption: Workflow for protein biotinylation.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. academic.oup.com [academic.oup.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific SG [thermofisher.com]
- 4. Avidin vs . Streptavidin e-Proteins [e-proteins.com]
- 5. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. High affinity immobilization of proteins using biotin- and GST-based coupling strategies -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 10. biocare.net [biocare.net]
- 11. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 12. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 13. sartorius.com [sartorius.com]
- 14. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Immobilizing Biotinylated Molecules on Avidin-Coated Surfaces]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170675#immobilizing-biotinylated-molecules-on-avidin-surfaces]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com